molecular formula C5H5Cl2N3 B3320341 3,5-Dichloropyridine-2,4-diamine CAS No. 1232430-91-9

3,5-Dichloropyridine-2,4-diamine

Cat. No.: B3320341
CAS No.: 1232430-91-9
M. Wt: 178.02 g/mol
InChI Key: VSJFZFBOYCXFFE-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine-2,4-diamine is an organic compound with the molecular formula C5H5Cl2N3. It consists of a pyridine ring substituted with two chlorine atoms and two amino groups. This compound is part of the chloropyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyridine-2,4-diamine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 3,5-dichloropyridine with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. Pyridine is chlorinated using chlorine gas in the presence of a catalyst, followed by amination to introduce the amino groups. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium on carbon, copper catalysts.

    Solvents: Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Conditions: Elevated temperatures (50-150°C), inert atmosphere (nitrogen or argon).

Major Products Formed

    Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.

    N-oxides: Formed through oxidation reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3,5-Dichloropyridine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of chlorine atoms and amino groups allows for strong interactions with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyridine: Another chlorinated pyridine with similar reactivity but different substitution pattern.

    3,5-Dichloropyridine: Lacks the amino groups, making it less versatile in certain reactions.

    2,6-Dichloropyridine: Different substitution pattern affects its chemical properties and reactivity.

Uniqueness

3,5-Dichloropyridine-2,4-diamine is unique due to the presence of both chlorine atoms and amino groups, which provide a balance of reactivity and functionality. This makes it a valuable intermediate in the synthesis of a wide range of compounds, offering versatility in chemical transformations.

Properties

IUPAC Name

3,5-dichloropyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJFZFBOYCXFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704593
Record name 3,5-Dichloropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232430-91-9
Record name 3,5-Dichloropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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